C175-0062

Description

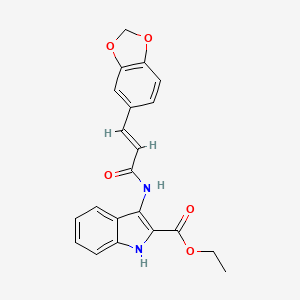

This compound is a functionalized indole derivative featuring a (2E)-configured propenamido linker conjugated to a 1,3-benzodioxole moiety at the indole’s 3-position and an ethyl ester group at position 2. Its synthesis likely involves Friedel-Crafts acylation or condensation reactions, as seen in analogous indole derivatives (e.g., ).

Propriétés

Formule moléculaire |

C21H18N2O5 |

|---|---|

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1H-indole-2-carboxylate |

InChI |

InChI=1S/C21H18N2O5/c1-2-26-21(25)20-19(14-5-3-4-6-15(14)22-20)23-18(24)10-8-13-7-9-16-17(11-13)28-12-27-16/h3-11,22H,2,12H2,1H3,(H,23,24)/b10-8+ |

Clé InChI |

GGHPUMXBDYTGJS-CSKARUKUSA-N |

SMILES isomérique |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

SMILES canonique |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-énamido]-1H-indole-2-carboxylate d’éthyle implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du noyau indole : Le noyau indole peut être synthétisé par synthèse de l’indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.

Introduction du groupe benzodioxole : Le groupe benzodioxole peut être introduit par une réaction de condensation de Claisen-Schmidt, où la pipéronal (3,4-méthylènedioxybenzaldéhyde) réagit avec une cétone appropriée en présence d’une base comme l’hydroxyde de potassium.

Formation de la liaison énamido : La liaison énamido peut être formée par une réaction de condensation entre le dérivé de benzodioxole et le noyau indole, en utilisant un agent de couplage comme la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-énamido]-1H-indole-2-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de sa similitude structurale avec les molécules bioactives. Il peut présenter des propriétés anticancéreuses, anti-inflammatoires ou antimicrobiennes.

Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules plus complexes, facilitant le développement de nouvelles méthodologies de synthèse.

Études biologiques : Le composé peut être utilisé pour étudier les interactions enzymatiques, la liaison des récepteurs et les voies cellulaires, fournissant des informations sur les processus biologiques.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing indole and benzodioxole moieties exhibit significant anticancer activity. Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For instance, studies have shown that derivatives of this compound can effectively target specific cancer pathways, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research demonstrates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in neurodegenerative disease therapies .

Agricultural Applications

Pesticidal Activity

The compound has demonstrated potential as a pesticide due to its ability to disrupt the growth and reproduction of various pests. Its efficacy against specific agricultural pests suggests that it could be developed into a bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been evaluated for its ability to enhance plant growth and resistance to environmental stressors. Studies indicate that it may promote root development and improve nutrient uptake in crops .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with unique properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical strength or thermal stability .

Nanomaterials Development

Research into the use of ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate in nanotechnology is emerging. Its properties may facilitate the creation of nanomaterials for applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer | The compound showed a significant reduction in cell viability in breast cancer cell lines through apoptosis induction. |

| Study B | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |

| Study C | Agricultural | Effective against aphids with a reduction in population growth observed in treated plants compared to controls. |

Mécanisme D'action

Le mécanisme d’action du 3-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-énamido]-1H-indole-2-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe benzodioxole peut interagir avec les résidus aromatiques du site actif des enzymes, tandis que le noyau indole peut participer à des liaisons hydrogène et à des interactions de type pi-pi. Ces interactions peuvent moduler l’activité des protéines cibles, conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Key Structural Analogs

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and synthetic approaches:

Functional Group Analysis

- The benzodioxole moiety may improve blood-brain barrier penetration due to its lipophilicity .

- Thienopyridazine Analog (CAS 851950-67-9): The sulfur-containing heterocycle and chlorine atom likely increase metabolic stability but reduce aqueous solubility compared to the indole core .

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | Thienopyridazine Analog | Dioxopyrrolidine-Benzamido Indole |

|---|---|---|---|

| logP | ~3.0 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~1.8 (polar due to dioxopyrrolidine) |

| Hydrogen Bond Acceptors | 5 | 6 | 5 |

| Topological Polar Surface Area (TPSA) | ~109 Ų | ~120 Ų | ~109 Ų |

| Metabolic Stability | Moderate (benzodioxole resists oxidation) | High (chlorine and sulfur reduce CYP450 metabolism) | Low (polar groups prone to Phase II metabolism) |

Activité Biologique

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and therapeutic implications based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with various functional groups. The synthesis typically involves the formation of an enamido linkage, which is crucial for its biological activity. The structural formula is depicted as follows:

This molecular structure features an indole ring, an enamido group, and a benzodioxole moiety, which are significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of NF-kB signaling pathways may contribute to these effects .

Neuroprotective Activity

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been investigated for neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

Q & A

Basic Question: What are the common synthetic routes for preparing indole-2-carboxylate derivatives with benzodioxole substituents?

Methodological Answer:

The synthesis typically involves:

- Aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanones and aryl aldehydes under basic conditions (e.g., 50% KOH in ethanol), followed by Michael addition with ethyl acetoacetate to form cyclohexenone intermediates .

- Refluxing in acetic acid with sodium acetate for cyclization, as seen in analogous indole-2-carboxylate syntheses .

- Purification via vacuum liquid chromatography (VLC) using silica gel and solvent gradients (e.g., hexane:ethyl acetate) to isolate crystalline products .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation of similar compounds?

Methodological Answer:

- Cross-validate NMR/LCMS with X-ray crystallography : For example, discrepancies in proton assignments can be resolved by comparing experimental H-NMR shifts with calculated positions from crystallographic data (e.g., C–H bond lengths: 0.95–0.98 Å) .

- Use SHELXL refinement to confirm torsion angles and hydrogen-bonding patterns (e.g., intramolecular O–H···O bonds) that influence spectral properties .

- Leverage ORTEP-3 for 3D visualization to identify conformational distortions affecting spectral outputs .

Advanced Question: What strategies optimize crystallization conditions for E/Z isomers in benzodioxole-acrylamide derivatives?

Methodological Answer:

- Control solvent polarity : Use ethanol or DMF/acetic acid mixtures to favor slow crystallization, reducing twinning risks .

- Temperature gradients : Crystallize at 100 K to stabilize the (2E)-configuration, as seen in analogous propenone structures .

- Monitor crystal packing : Analyze intermolecular interactions (e.g., π-π stacking of indole/benzodioxole rings) using Mercury software to predict stable polymorphs .

Basic Question: What key spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Determines absolute configuration (e.g., Hall symbol P1 for triclinic systems) and validates bond angles (e.g., α = 113.866°) .

- H/C-NMR : Assigns protons on the indole NH (δ ~12 ppm) and benzodioxole methylene (δ ~5.9 ppm) .

- LCMS : Confirms molecular ion peaks (e.g., m/z 263.2 [M+H]) and purity (>95%) .

Advanced Question: How to perform conformational analysis of the propenamide linker in this compound?

Methodological Answer:

- Torsion angle calculations : Use SHELXL to measure dihedral angles between the benzodioxole and indole planes (e.g., 6.2° vs. 8.2° alignment) .

- Density functional theory (DFT) : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with computational models to assess strain .

- Ring puckering coordinates : Apply Cremer-Pople parameters to evaluate non-planarity in adjacent heterocycles .

Advanced Question: How to evaluate the antifungal activity of benzodioxole-indole hybrids?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify the acrylamide linker to test resistance to enzymatic hydrolysis .

- Microdilution assays : Use Candida albicans strains (ATCC 90028) with fluconazole as a positive control .

- Docking simulations : Target lanosterol 14α-demethylase (CYP51) to predict binding affinities .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

- Byproduct removal : Use gradient VLC to separate unreacted aldehydes or ketones .

- Acid-base extraction : Partition crude products between dichloromethane and 10% HCl to isolate esters .

- Recrystallization : Optimize solvent ratios (e.g., DMF:acetic acid) to enhance yield (>55%) .

Advanced Question: How to apply SHELXL for refining disordered atoms in the crystal lattice?

Methodological Answer:

- Isotropic vs. anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms using F-based least-squares minimization .

- Hydrogen placement : Use riding models (C–H = 0.95–0.98 Å) and free refinement for hydroxyl hydrogens .

- Twinned data handling : Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .

Advanced Question: How to validate X-ray data quality for publication?

Methodological Answer:

- Check R-factors : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data (θ > 25°) .

- PLATON/ADDSYM : Test for missed symmetry or solvent-accessible voids (>20 Å) .

- CIF validation : Use checkCIF to flag outliers (e.g., Δρ > 0.3 eÅ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.